molecular formula C19H15F6NO3 B3291326 Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate CAS No. 871917-79-2

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Cat. No.: B3291326
CAS No.: 871917-79-2
M. Wt: 419.3 g/mol
InChI Key: ICVQXOOPOAIZIA-NSHDSACASA-N
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Description

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate (CAS 1363382-26-6) is a synthetic carbamate derivative with the molecular formula C₁₉H₁₅F₆NO₃ and a molecular weight of 419.32 g/mol . Its structure features a benzyl carbamate group linked to a 1-methyl-2-oxoethyl backbone substituted with a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in neurokinin 1 receptor antagonism .

Properties

IUPAC Name

benzyl N-[1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQXOOPOAIZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118464
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-26-6
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[3,5-bis(trifluoromethyl)phenyl]-1-methyl-2-oxoethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate, with the CAS number 1363382-26-6, is a synthetic organic compound notable for its unique trifluoromethyl group, which often enhances biological activity and stability. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C19H15F6NO3
  • Molecular Weight : 419.33 g/mol
  • IUPAC Name : benzyl (1-(3,5-bis(trifluoromethyl)phenyl)-1-oxopropan-2-yl)carbamate
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves inducing apoptosis and disrupting microtubule assembly .

Case Study: Apoptosis Induction
In a study involving microtubule-destabilizing agents, compounds similar to this compound demonstrated significant apoptosis-inducing activity at concentrations as low as 1.0 μM, with enhanced caspase-3 activity observed at 10.0 μM in MDA-MB-231 cells .

The trifluoromethyl group is believed to play a crucial role in enhancing the biological activity of this compound. It influences the interaction with target proteins, potentially improving binding affinity and selectivity. This is particularly relevant in the context of enzyme inhibition where structural modifications can lead to significant changes in pharmacodynamics.

Research Findings

A summary of key findings from recent studies is presented in the table below:

Study ReferenceBiological ActivityConcentrationObserved Effect
Apoptosis Induction1.0 μMMorphological changes in MDA-MB-231 cells
Microtubule Disruption20.0 μM40.76–52.03% inhibition of microtubule assembly
Enzyme InhibitionVariesPotential therapeutic effects in cancer treatment

Scientific Research Applications

Chemistry

Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate serves as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances chemical stability and reactivity, making it valuable for creating derivatives with specific functionalities.

Application Details
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals
StabilityThe trifluoromethyl group contributes to enhanced stability

Biology

Research indicates that this compound may function as an enzyme inhibitor , which could have implications in drug development. Its structural features allow for interactions with biological targets, potentially leading to therapeutic applications.

Biological Activity Potential Effects
Enzyme InhibitionMay affect metabolic pathways
Drug DevelopmentInvestigated for therapeutic efficacy

Medicine

The compound is being explored for its potential therapeutic effects, particularly in areas where trifluoromethyl groups can enhance drug efficacy. Studies have suggested that such modifications can improve pharmacokinetic properties and bioavailability.

Therapeutic Area Potential Benefits
Anticancer AgentsEnhanced efficacy due to structural modifications
Anti-inflammatoryPotential for improved action through enzyme inhibition

Materials Science

In materials science, this compound is utilized in developing advanced materials with specific properties such as increased thermal stability and resistance to degradation.

Material Properties Applications
Thermal StabilityUseful in high-temperature applications
Chemical ResistanceSuitable for coatings and protective materials

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel trifluoromethylated compounds. The reaction conditions were optimized to yield high purity products suitable for further biological evaluation.

Case Study 2: Biological Evaluation as an Enzyme Inhibitor

Research evaluating the compound's role as an enzyme inhibitor showed promising results in modulating specific metabolic pathways associated with cancer cell proliferation. The study highlighted its potential utility in designing new anticancer therapies.

Comparison with Similar Compounds

Key Observations :

Carbamate Group Variations: The benzyl carbamate in the target compound offers higher hydrolytic stability compared to tert-butyl carbamates (e.g., PS37), which are prone to acidic cleavage .

Backbone Modifications :

  • The 1-methyl-2-oxoethyl backbone in the target compound differs from the piperidine or butenyl chains in analogs, influencing conformational flexibility and binding interactions .

Biological Activity :

  • PS37 and related analogs demonstrate neurokinin 1 receptor antagonism, suggesting the 3,5-bis(trifluoromethyl)phenyl group is critical for receptor engagement .
  • The (1R)-stereochemistry of the target compound may confer superior enantioselective activity compared to racemic mixtures .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate?

  • Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to resolve trifluoromethyl groups and carbamate linkages. Mass spectrometry (HRMS or ESI-MS) should validate molecular weight. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is critical for assessing purity, as impurities in trifluoromethylated compounds can skew biological results .

Q. How can researchers safely handle this compound given its reactive trifluoromethyl groups?

  • Methodological Answer: Use inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the carbamate group. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Storage at 2–8°C in amber vials minimizes degradation, as trifluoromethyl groups are sensitive to light and moisture .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A two-step protocol is typical: (i) Coupling Reaction : React 3,5-bis(trifluoromethyl)benzyl bromide with a methyl-oxoethylamine intermediate under Pd-catalyzed conditions. (ii) Carbamate Formation : Treat the product with benzyl chloroformate in dichloromethane (DCM) and triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final compound .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer: Use molecular docking (e.g., AutoDock Vina) with the compound’s 3D structure (generated via Gaussian09) to simulate binding to targets like proteases or kinases. Focus on the carbamate’s hydrogen-bonding capacity and trifluoromethyl groups’ hydrophobic effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For inconsistent IC₅₀ values, check solvent effects (DMSO tolerance ≤0.1%) and compound stability under assay conditions (pH, temperature). Compare with structurally similar analogs (e.g., benzyl carbamates lacking trifluoromethyl groups) to isolate contributing moieties .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

  • Methodological Answer: Synthesize derivatives with variations in:
  • Trifluoromethyl positioning : Test 3,4- vs. 3,5-substituted phenyl rings.
  • Carbamate substituents : Replace benzyl with tert-butyl for enhanced metabolic stability.
    Assess logP (via shake-flask method) and plasma protein binding (ultrafiltration) to balance lipophilicity and bioavailability. In vivo PK studies in rodents can validate half-life improvements .

Q. What role do the trifluoromethyl groups play in overcoming enzymatic degradation?

  • Methodological Answer: The electron-withdrawing trifluoromethyl groups reduce nucleophilic attack on the carbamate linkage by esterases. Confirm via LC-MS stability assays in liver microsomes. Compare degradation rates with non-fluorinated analogs. Molecular dynamics simulations can highlight steric shielding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.